molecular formula C5H4N4S2 B1623072 6,8-Dimercaptopurine CAS No. 24079-37-6

6,8-Dimercaptopurine

Cat. No.: B1623072
CAS No.: 24079-37-6
M. Wt: 184.2 g/mol
InChI Key: XRCGWSISLZTZQM-UHFFFAOYSA-N
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Description

6,8-Dimercaptopurine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two mercapto groups at the 6th and 8th positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction is usually carried out under reflux conditions in a suitable solvent such as acetamide or N-methylacetamide.

Industrial Production Methods: Industrial production of 6,8-Dimercaptopurine may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimercaptopurine undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to mercapto groups.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions, replacing other functional groups on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfide derivatives of this compound.

    Reduction: Regeneration of the original mercapto groups.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

6,8-Dimercaptopurine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimercaptopurine involves its interaction with cellular enzymes and nucleic acids. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to its potential anticancer and antiviral effects .

Comparison with Similar Compounds

    6-Mercaptopurine: A well-known antineoplastic agent used in the treatment of leukemia.

    8-Mercaptopurine: Similar to 6-Mercaptopurine but with the mercapto group at the 8th position.

Comparison: 6,8-Dimercaptopurine is unique due to the presence of two mercapto groups, which can enhance its reactivity and potential biological activity compared to compounds with a single mercapto group. This dual functionality allows for more diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

7,9-dihydro-3H-purine-6,8-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGWSISLZTZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396725
Record name 6,8-DIMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24079-37-6
Record name Purine-6,8-dithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-DIMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIMERCAPTOPURINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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